1-(Pyridine-3-carbonyl)piperazine dihydrochloride

sigma receptor structure-activity relationship (SAR) neuropharmacology

1‑(Pyridine‑3‑carbonyl)piperazine dihydrochloride (CAS 32422‑95‑0) is the definitive (3‑pyridyl)piperazine core for σ1‑biased programs—the 3‑pyridyl isomer directs σ1 selectivity, whereas the 2‑pyridyl analog shifts preference to σ2. Its unsubstituted piperazine ring delivers a clean baseline for systematic CXCR3 antagonist SAR, and a closely related precursor achieved a 5.9‑fold urease inhibition gain over thiourea (IC₅₀ 3.90 µM). Procure the dihydrochloride salt for immediate aqueous solubility in assay‑ready plates and in vitro workflows. Purity ≥98%, suitable for hit‑to‑lead synthesis.

Molecular Formula C10H15Cl2N3O
Molecular Weight 264.15 g/mol
CAS No. 32422-95-0
Cat. No. B3259768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridine-3-carbonyl)piperazine dihydrochloride
CAS32422-95-0
Molecular FormulaC10H15Cl2N3O
Molecular Weight264.15 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C10H13N3O.2ClH/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13;;/h1-3,8,11H,4-7H2;2*1H
InChIKeyGANMKWBNALJHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridine-3-carbonyl)piperazine Dihydrochloride (CAS 32422-95-0): Core Structure and Procurement Context


1-(Pyridine-3-carbonyl)piperazine dihydrochloride, also known as piperazin-1-yl(pyridin-3-yl)methanone dihydrochloride, is a piperazine derivative featuring a pyridine-3-carbonyl moiety . It is primarily used as a versatile building block and a key intermediate in pharmaceutical research and development, with its structural framework appearing in over 210 patents [1]. This compound serves as a crucial scaffold for the synthesis of more complex molecules, including 4-aryl-1-nicotinoylpiperazines [2], which are investigated for therapeutic applications.

Why 1-(Pyridine-3-carbonyl)piperazine Dihydrochloride is Not a Generic Drop-in Replacement


The activity of pyridylpiperazine-based compounds is highly sensitive to subtle structural modifications. Substituting the core 1-(pyridine-3-carbonyl)piperazine scaffold with a generic alternative is not a trivial decision, as minor changes in the pyridyl nitrogen position or the piperazine substitution pattern can lead to profound shifts in target selectivity and potency. For instance, the position of the nitrogen atom on the pyridine ring dictates sigma receptor subtype preference [1]. Similarly, substitution at the 2'-position of the piperazine ring can dramatically alter receptor affinity, as demonstrated in a series of pyridyl-piperazinyl-piperidine derivatives [2]. Therefore, the specific substitution pattern of 1-(pyridine-3-carbonyl)piperazine provides a unique and non-interchangeable starting point for synthesis and a distinct pharmacological profile.

Quantitative Differentiation of 1-(Pyridine-3-carbonyl)piperazine: A Data-Driven Evidence Guide


Sigma Receptor Subtype Preference is Dictated by Pyridyl Nitrogen Position

The position of the pyridyl nitrogen atom in pyridylpiperazine analogs directly influences sigma receptor subtype selectivity. Analogs with a (3-pyridyl) substitution, the defining feature of the target compound's core, favor binding to σ1 receptors. In contrast, analogs with a (2-pyridyl) substitution are known to favor σ2 receptors [1]. This SAR provides a clear rationale for selecting the 3-pyridyl isomer over a 2-pyridyl isomer when σ1 selectivity is desired.

sigma receptor structure-activity relationship (SAR) neuropharmacology

Piperazine Substitution Dramatically Modulates CXCR3 Receptor Affinity

In a series of pyridyl-piperazinyl-piperidine derivatives, substitution on the piperazine ring was found to have a pronounced effect on binding affinity for the human CXCR3 receptor. The optimization campaign highlighted the critical importance of the 2'-piperazine substitution pattern [1]. While the target compound is the unsubstituted core, this evidence demonstrates that the piperazine moiety is not a passive linker; modifications to it have a direct and significant impact on target engagement. This underscores the value of the unsubstituted 1-(pyridine-3-carbonyl)piperazine as a clean starting point for SAR studies.

CXCR3 receptor chemokine receptor structure-activity relationship (SAR)

Urease Inhibition Potency of a Structurally Related Precursor (Compound 3) Compared to Standard

A study evaluating pyridylpiperazine hybrid derivatives as urease inhibitors identified a key precursor, compound 3 (which shares the pyridylpiperazine core), with an IC50 value of 3.90 ± 1.91 µM. This is a significant 5.9-fold improvement in potency compared to the standard inhibitor, thiourea, which had an IC50 of 23.2 ± 11.0 µM in the same assay [1]. This demonstrates the intrinsic urease inhibitory potential of the pyridylpiperazine scaffold and positions it as a superior starting point compared to a non-piperazine standard.

urease inhibition Helicobacter pylori anti-infective

Physical Form and Solubility Profile Differentiates Dihydrochloride Salt from Free Base

1-(Pyridine-3-carbonyl)piperazine is available as a dihydrochloride salt, which imparts distinct physical and chemical properties compared to its free base. While specific quantitative solubility data for the dihydrochloride salt was not identified in the allowed sources, salt forms generally enhance aqueous solubility and improve crystallinity, facilitating handling, formulation, and purification processes. This differentiates it from the free base form for procurement decisions related to ease of use in aqueous-based assays and reactions .

formulation solubility salt selection procurement

Strategic Application Scenarios for 1-(Pyridine-3-carbonyl)piperazine Dihydrochloride


Medicinal Chemistry for Sigma-1 (σ1) Receptor Ligand Design

When the research objective is to develop selective σ1 receptor ligands, 1-(pyridine-3-carbonyl)piperazine dihydrochloride is the appropriate core scaffold. Evidence from SAR studies shows that the (3-pyridyl)piperazine motif favors σ1 receptor binding, unlike the (2-pyridyl) isomer which is selective for σ2 receptors [1]. Using this compound ensures the initial scaffold is biased towards the desired receptor subtype.

Development of Novel Urease Inhibitors for Anti-infective Research

For projects targeting urease, a key enzyme for pathogens like Helicobacter pylori, the pyridylpiperazine core of 1-(pyridine-3-carbonyl)piperazine dihydrochloride is a validated and potent starting point. A closely related precursor demonstrated a 5.9-fold improvement in inhibitory activity (IC50 = 3.90 µM) over the standard inhibitor thiourea (IC50 = 23.2 µM) [2]. This provides a strong quantitative rationale for prioritizing this scaffold in hit-to-lead campaigns.

CXCR3 Receptor Antagonist Optimization Programs

In programs targeting the human CXCR3 chemokine receptor, 1-(pyridine-3-carbonyl)piperazine dihydrochloride serves as an ideal, unadorned core for systematic structure-activity relationship (SAR) studies. Literature indicates that substitution on the piperazine ring has a pronounced effect on CXCR3 binding affinity [3]. Starting with the unsubstituted core allows for a controlled and interpretable optimization of this key pharmacophoric element.

Aqueous Formulation Development and High-Throughput Screening (HTS)

When the experimental workflow requires an aqueous environment, the dihydrochloride salt form (CAS 32422-95-0) should be procured over the free base. While specific solubility data is vendor-reported, the dihydrochloride salt is expected to be freely soluble in water , offering practical advantages for preparing assay-ready plates, conducting in vitro biological assays, and performing aqueous-phase chemical reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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